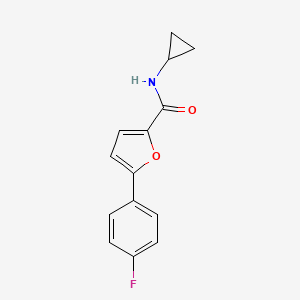

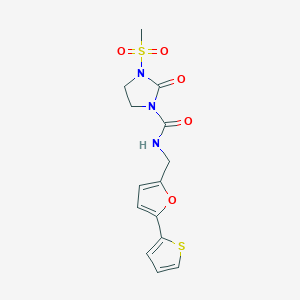

N-cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of a cyclopropylamine derivative with a 4-fluorophenyl-substituted furan-2-carboxylic acid. The cyclopropyl group introduces structural rigidity, potentially affecting its biological activity. Detailed synthetic pathways and conditions can be found in relevant literature .

Scientific Research Applications

Sustainable Polymers and Materials

Furan derivatives, including "N-cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide", may play a significant role in the development of new polymers and functional materials. Chernyshev et al. (2017) highlight the conversion of plant biomass into furan derivatives for sustainable access to new generations of polymers, functional materials, and fuels, underscoring the ecological benefits of replacing non-renewable hydrocarbon sources with biomass-derived alternatives (Chernyshev, Kravchenko, & Ananikov, 2017).

Self-healing Materials

The incorporation of furan groups in polymers, facilitated by thermally reversible Diels–Alder chemistry, is a promising avenue for creating self-healing materials. Liu and Chuo (2013) review recent developments in self-healing polymers that utilize furan derivatives, showcasing their potential in extending the lifespan and reducing the environmental impact of materials (Liu & Chuo, 2013).

Organic Synthesis and Drug Development

Radical cyclizations involving furan derivatives are integral to synthesizing carbo- and heterocyclic compounds, including those with pharmacological applications. Ishibashi and Tamura (2004) discuss how furan derivatives can be manipulated through radical cyclizations to create complex molecular structures, potentially leading to new therapeutic agents (Ishibashi & Tamura, 2004).

Renewable Resources and Green Chemistry

Furan derivatives from renewable resources, including "this compound", are at the forefront of green chemistry. Galkin and Ananikov (2021) focus on the Diels-Alder cycloadditions of furfural-based chemicals from renewable resources, emphasizing the eco-friendly synthesis of valuable low-molecular-weight products (Galkin & Ananikov, 2021).

properties

IUPAC Name |

N-cyclopropyl-5-(4-fluorophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-10-3-1-9(2-4-10)12-7-8-13(18-12)14(17)16-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHMBIOXKPCMPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

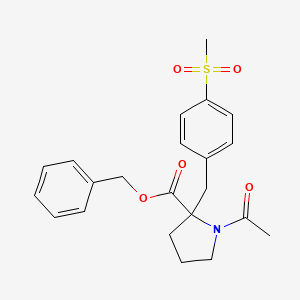

![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

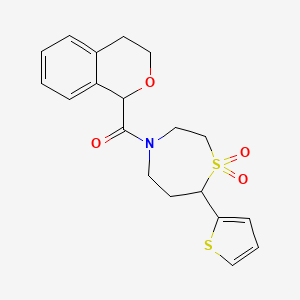

![N-[4-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2484318.png)

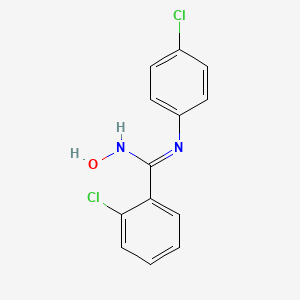

![6-ethyl 3-methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2484322.png)

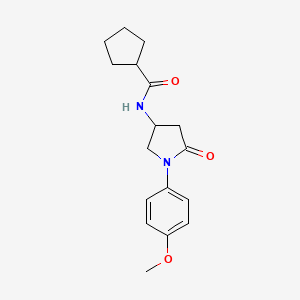

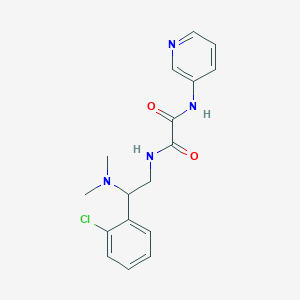

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2484324.png)

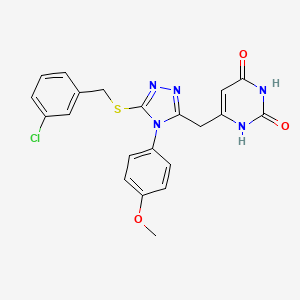

![ethyl 2-(2-((5-((3-fluorobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484330.png)